2-(Aminooxy)-2-methylpropane-1-thiol
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Overview
Description
2-(Aminooxy)-2-methylpropane-1-thiol is an organic compound that features both an aminooxy group and a thiol group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both aminooxy and thiol groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropane-1-thiol can be achieved through several methods. One common approach involves the reaction of isobutene with chlorine and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to yield 2-amino-2-methyl-1-propanol
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-2-methylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aminooxy group can participate in reduction reactions, forming hydroxylamines.
Substitution: Both the aminooxy and thiol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Aminooxy)-2-methylpropane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1-thiol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Shares the aminooxy group but lacks the thiol group.
2-Amino-2-methyl-1-propanol: Similar backbone but lacks the aminooxy and thiol groups.
Uniqueness
2-(Aminooxy)-2-methylpropane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.
Properties
Molecular Formula |
C4H11NOS |
---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
O-(2-methyl-1-sulfanylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3-7)6-5/h7H,3,5H2,1-2H3 |
InChI Key |
IKASSUUSDIDQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS)ON |
Origin of Product |
United States |
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